molecular formula C5H5N5O4 B022430 N-(5-Nitramidopyridin-2-yl)nitramide CAS No. 103769-72-8

N-(5-Nitramidopyridin-2-yl)nitramide

Cat. No.: B022430
CAS No.: 103769-72-8
M. Wt: 199.12 g/mol
InChI Key: OSUTXBMBWIMQBC-UHFFFAOYSA-N
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Description

N-(5-Nitramidopyridin-2-yl)nitramide is a high-energy nitramide derivative characterized by a pyridine ring substituted with two nitramide (-NHNO₂) groups at the 2- and 5-positions. While direct experimental data for this compound are sparse in the provided evidence, its structural analogs and related nitramide compounds (e.g., pyridine- and triazine-based derivatives) have been extensively studied for applications in agrochemicals, explosives, and propellants. The nitramide functional group contributes to its energetic properties, including thermal stability and detonation performance, while the pyridine backbone influences electronic characteristics and intermolecular interactions .

Properties

CAS No.

103769-72-8

Molecular Formula

C5H5N5O4

Molecular Weight

199.12 g/mol

IUPAC Name

N-(5-nitramidopyridin-2-yl)nitramide

InChI

InChI=1S/C5H5N5O4/c11-9(12)7-4-1-2-5(6-3-4)8-10(13)14/h1-3,7H,(H,6,8)

InChI Key

OSUTXBMBWIMQBC-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1N[N+](=O)[O-])N[N+](=O)[O-]

Canonical SMILES

C1=CC(=NC=C1N[N+](=O)[O-])N[N+](=O)[O-]

Synonyms

2,5-Pyridinediamine,N,N-dinitro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogs of N-(5-Nitramidopyridin-2-yl)nitramide, highlighting variations in substituents, molecular frameworks, and applications:

Compound Name Molecular Framework Substituents/Modifications Key Properties/Applications References
N-(5-Bromopyridin-2-yl)nitramide Pyridine -NHNO₂ at C2, -Br at C5 High reactivity; used in safety studies
N-(1,5-Dimethyl-1,3,5-triazinan-2-ylidene)nitramide Hexahydro-1,3,5-triazine -NHNO₂, methyl groups at N1 and N5 Insecticidal activity; thermal stability
N-(5-(4-Chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide Triazinan -NHNO₂, 4-chlorobenzyl at N5 Antifungal/aphicidal activity; mp 178–180°C
Imidacloprid (N-[1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide) Imidazolidine + pyridine -NHNO₂, chloropyridinylmethyl substituent Systemic insecticide; targets nicotinic receptors
Nitroiminohexahydrotriazine derivatives (e.g., 4c–4t) Triazinan + farnesene Variable alkyl/aryl groups at N5 Bioactive analogs; variable melting points (44–136°C)
Nitroiminotriazole-based salts (e.g., Compound 6 in ) Triazole -NHNO₂, nitrate ester groups High detonation performance (D = 8553 m/s); solid propellants

Key Comparative Analysis

Thermal Stability and Energetic Properties
  • This compound : Predicted to exhibit moderate thermal stability based on pyridine-nitramide analogs. Computational studies suggest gap energy alterations due to electron density shifts around nitramide groups .
  • Triazinan/Triazine Derivatives : Compounds like N-(1,5-dimethyl-triazinan-2-ylidene)nitramide (MW 173.17) show thermal decomposition temperatures (Td) up to 378°C, with low sensitivity to impact (10–40 J) .
  • Nitroimino Triazole Salts: Compound 6 () demonstrates superior detonation velocity (8553 m/s) and pressure (31.88 GPa), outperforming traditional explosives like TNT .
Electronic and Spectral Characteristics
  • Triazinan Derivatives: NMR and IR spectra reveal distinct shifts for -NHNO₂ (e.g., IR peaks at 1540–1660 cm⁻¹ for nitro stretches) and substituent-dependent ¹³C chemical shifts .

Data Gaps and Limitations

Properties are inferred from analogs, and further studies are needed to confirm:

  • Synthetic routes : Current methods for similar compounds involve condensation of nitramines with substituted heterocycles .
  • Safety profiles : Bromopyridinyl nitramide () requires stringent handling due to inhalation risks, suggesting analogous precautions for the target compound .

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